5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
BenchChem offers high-quality 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(azetidine-3-carbonyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-10(16)7-4-14(5-8(7)11(13)17)9(15)6-2-12-3-6/h6-8,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOZRMGPPOKNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions. The compound’s reactivity is driven by the ring strain of the azetidine moiety, which facilitates unique interactions with biomolecules. These interactions often involve the cleavage of N–C bonds, leading to the formation of new functional groups and the modification of existing ones.
Cellular Effects
The effects of 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the growth and proliferation of various cell types, including cancer cells, by inhibiting key enzymes and altering metabolic flux. These effects are mediated through its interactions with cellular proteins and enzymes, which can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. The compound’s ring strain facilitates these binding interactions, allowing it to fit into active sites and disrupt normal biochemical processes. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in cell viability and metabolic activity observed over time.
Dosage Effects in Animal Models
In animal models, the effects of 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione vary with dosage. Low doses have been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including organ toxicity and metabolic disturbances. Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without causing harm.
Metabolic Pathways
5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation and elimination. The compound can also affect metabolic flux by altering the levels of key metabolites and cofactors, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and stability.
Subcellular Localization
The subcellular localization of 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, such as the mitochondria and endoplasmic reticulum.
Biological Activity
5-(Azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrrolo framework and an azetidine moiety. Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of approximately 219.25 g/mol. The presence of nitrogen atoms in the structure is significant for its biological activity.
Anticancer Properties
Research indicates that compounds similar to 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exhibit notable anticancer properties. For instance:
- Cytotoxicity : Studies show that related compounds demonstrate moderate to significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values ranging from 1 to 10 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
- Mechanism of Action : The cytotoxic effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis .
Neuroprotective Effects
Additionally, compounds in this class have been investigated for their neuroprotective effects. Modulation of neurotransmitter systems such as serotonin receptors has been suggested as a potential mechanism for neuroprotection .
Antimicrobial Activity
Emerging studies also indicate potential antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting a broader spectrum of biological activity beyond anticancer effects.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of various derivatives including those related to 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 1.06 ± 0.16 |
| Compound B | MCF-7 | 1.23 ± 0.18 |
| Compound C | HeLa | 2.73 ± 0.33 |
The results indicated that these compounds could effectively inhibit cancer cell proliferation at low concentrations .
Study 2: Mechanistic Insights
Another research focused on the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest in the G0/G1 phase. This suggests that the compound not only inhibits growth but also promotes programmed cell death in malignant cells .
Scientific Research Applications
The compound 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings.
Medicinal Chemistry
The compound has shown promise in the development of novel therapeutic agents. Its structure suggests potential activity against various biological targets, particularly in cancer therapy. For instance, heterocyclic compounds similar to this one have been reported to inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation and survival. The inhibition of Janus kinase (JAK) pathways has been a focus, as these pathways are often dysregulated in malignancies .
Neuropharmacology
Research indicates that compounds with similar frameworks can modulate neurotransmitter systems. They may influence the dopaminergic and serotonergic pathways, which are significant in treating neurodegenerative diseases and mood disorders. The tetrahydropyrrole moiety is particularly noted for its interaction with receptors involved in neuropharmacological activities .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds. The unique structure of 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione could contribute to developing new antibiotics or antifungal agents, especially against resistant strains of bacteria and fungi. This application is vital given the increasing global concern over antibiotic resistance .
Synthetic Methodologies
The synthesis of this compound involves various organic reactions that can be optimized for efficiency and yield. Research into its synthesis has implications for developing more effective synthetic routes for complex organic molecules, which is a critical area in organic chemistry and materials science .
Case Study 1: Inhibition of Tyrosine Kinase
A study demonstrated that compounds structurally related to 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione effectively inhibited tyrosine kinase activity in vitro. This inhibition led to reduced proliferation of cancer cell lines, suggesting potential use as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, highlighting their potential for treating conditions like Alzheimer's disease.
Comparative Data Table
| Application Area | Compound Activity | Research Findings |
|---|---|---|
| Medicinal Chemistry | Tyrosine kinase inhibition | Reduced cancer cell proliferation |
| Neuropharmacology | Modulation of neurotransmitter systems | Potential treatment for neurodegenerative diseases |
| Antimicrobial Activity | Activity against resistant bacteria | Effective against multiple strains |
| Synthetic Methodologies | Efficient synthesis routes | Improved yields and reaction conditions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
